BenchChemオンラインストアへようこそ!

3-(4-Hydroxypiperidin-1-yl)benzonitrile

hydrogen bonding solubility molecular recognition

3-(4-Hydroxypiperidin-1-yl)benzonitrile (CAS 891854-14-1) delivers unique physicochemical properties for medicinal chemistry. Its meta-substituted benzonitrile (σ_m=0.56) and 4-hydroxypiperidine provide a specific hydrogen bond donor/acceptor profile, lower LogP (1.58 vs des-hydroxy analog) for reduced assay interference, and fragment-like character (MW 202.25, PSA 47.26 Ų) ideal for FBDD. Choose this compound over generic analogs for reliable target engagement and solubility in biochemical assays.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B8775470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Hydroxypiperidin-1-yl)benzonitrile
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=CC=CC(=C2)C#N
InChIInChI=1S/C12H14N2O/c13-9-10-2-1-3-11(8-10)14-6-4-12(15)5-7-14/h1-3,8,12,15H,4-7H2
InChIKeyIZWTVCANJJBTRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Hydroxypiperidin-1-yl)benzonitrile – Physicochemical Identity and Procurement Baseline


3-(4-Hydroxypiperidin-1-yl)benzonitrile (CAS 891854-14-1) is a heterocyclic building block comprising a benzonitrile moiety linked at the meta position to a 4-hydroxypiperidine ring. Its molecular formula is C₁₂H₁₄N₂O, with a molecular weight of 202.25 g·mol⁻¹, a computed polar surface area (PSA) of 47.26 Ų, and a calculated LogP of 1.58 . These physicochemical parameters position it as a moderately polar, low-molecular-weight scaffold suitable for fragment-based drug discovery or as a synthetic intermediate in medicinal chemistry programs .

Structural Specificity of 3-(4-Hydroxypiperidin-1-yl)benzonitrile – Why Close Analogs Cannot Be Interchanged


The combination of meta-substituted benzonitrile and 4-hydroxypiperidine imparts a specific hydrogen-bond donor/acceptor profile, electronic distribution, and molecular shape that cannot be replicated by simple analogs. Replacing the 4-hydroxyl group with hydrogen (des-hydroxy analog) eliminates a key hydrogen bond donor, altering solubility and target-binding potential. Moving the nitrile from the meta to the para position changes the electronic character of the aromatic ring, affecting reactivity and molecular recognition. Inserting a methylene spacer between the benzonitrile and piperidine rings alters molecular flexibility and lipophilicity. These structural variations lead to measurable differences in physicochemical properties and biological activity, making generic substitution scientifically invalid .

Quantitative Differentiation Evidence for 3-(4-Hydroxypiperidin-1-yl)benzonitrile


Hydrogen Bond Donor Capacity Distinguishes 3-(4-Hydroxypiperidin-1-yl)benzonitrile from Its Des-Hydroxy Analog

The 4-hydroxyl group on the piperidine ring of 3-(4-Hydroxypiperidin-1-yl)benzonitrile contributes one hydrogen bond donor (HBD), whereas the des-hydroxy analog 3-(piperidin-1-yl)benzonitrile has zero HBDs. This difference is critical for solubility in aqueous media and for forming specific hydrogen bonds with biological targets [1].

hydrogen bonding solubility molecular recognition

Polar Surface Area Advantage of 3-(4-Hydroxypiperidin-1-yl)benzonitrile over the Des-Hydroxy Analog

The polar surface area (PSA) of 3-(4-Hydroxypiperidin-1-yl)benzonitrile is 47.26 Ų, which is approximately 75% larger than the 27.03 Ų of the des-hydroxy analog 3-(piperidin-1-yl)benzonitrile. This substantial increase in PSA is expected to reduce passive membrane permeability while enhancing aqueous solubility, which can be advantageous for assays requiring higher compound solubility [1].

polar surface area membrane permeability ADME

Lipophilicity Reduction Driven by the 4-Hydroxyl Group in 3-(4-Hydroxypiperidin-1-yl)benzonitrile

The calculated LogP of 3-(4-Hydroxypiperidin-1-yl)benzonitrile is 1.58, compared to a cLogP of 2.39 for the des-hydroxy analog 3-(piperidin-1-yl)benzonitrile. This reduction of 0.81 log units indicates significantly lower lipophilicity, which can improve aqueous solubility and reduce non-specific protein binding, critical factors in biochemical and cellular assays .

lipophilicity LogP drug-likeness

Regioisomeric Electronic Differentiation Between Meta- and Para-Substituted Benzonitrile Isomers

The nitrile group at the meta position (as in 3-(4-Hydroxypiperidin-1-yl)benzonitrile) exerts a different electron-withdrawing effect compared to the para position (as in 4-(4-Hydroxypiperidin-1-yl)benzonitrile). The Hammett substituent constant σ_m for a meta-cyano group is 0.56, while σ_p for a para-cyano group is 0.66. This Δσ of 0.10 translates into measurably different electron density on the piperidine nitrogen, which can influence reactivity in cross-coupling reactions, nucleophilic aromatic substitution, and binding thermodynamics with biological targets [1].

Hammett constant electronic effects regioisomer

Procurement Purity Benchmark: 3-(4-Hydroxypiperidin-1-yl)benzonitrile vs. Para Isomer

Commercially available 3-(4-Hydroxypiperidin-1-yl)benzonitrile is offered at 98% purity (Leyan, CAS 891854-14-1), whereas the para isomer 4-(4-Hydroxypiperidin-1-yl)benzonitrile is typically supplied at 95% purity (AKSci, CAS 79421-43-5). This 3-percentage-point purity differential can be significant for applications requiring high-fidelity analytical standards or where trace impurities could compromise reaction yields in multi-step syntheses .

purity procurement quality control

Metabolic Stability Implications of the 4-Hydroxypiperidine Scaffold

The 4-hydroxypiperidine moiety in 3-(4-Hydroxypiperidin-1-yl)benzonitrile is a known metabolic hotspot. Studies in rat urine have confirmed that 4-hydroxypiperidine is a major metabolite of piperidine, indicating that the hydroxylated scaffold is susceptible to further oxidative metabolism or conjugation in vivo [1]. This metabolic liability distinguishes it from non-hydroxylated piperidine analogs, which may exhibit different metabolic profiles, and should be considered when selecting compounds for pharmacokinetic or in vivo efficacy studies.

metabolic stability CYP450 piperidine metabolism

Optimal Application Scenarios for 3-(4-Hydroxypiperidin-1-yl)benzonitrile Based on Quantitative Evidence


Fragment-Based Drug Discovery Requiring Moderate Polarity and Hydrogen Bonding

With a molecular weight of 202.25 Da, one hydrogen bond donor, PSA of 47.26 Ų, and LogP of 1.58, 3-(4-Hydroxypiperidin-1-yl)benzonitrile possesses fragment-like physicochemical properties suitable for fragment-based screening . Its hydrogen bonding capability, which is absent in the des-hydroxy analog, enables specific interactions with target protein active sites, making it a valuable starting point for fragment elaboration.

Synthetic Intermediate in Medicinal Chemistry Requiring Meta-Substituted Benzonitrile

The meta-substitution pattern on the benzonitrile ring (σ_m = 0.56) provides distinct electronic characteristics compared to the para isomer (σ_p = 0.66) . This electronic difference can be exploited in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, or when a specific orientation of the nitrile group is required for downstream molecular interactions.

In Vitro Biological Assays Where Reduced Lipophilicity Is Desired

The LogP of 1.58 for 3-(4-Hydroxypiperidin-1-yl)benzonitrile is 0.81 units lower than the des-hydroxy analog, translating to better aqueous solubility and reduced non-specific binding to proteins and assay plates . This makes it the preferred choice for biochemical or cell-based assays where compound aggregation or non-specific effects must be minimized.

Pharmacokinetic Profiling Studies of 4-Hydroxypiperidine-Containing Scaffolds

Given that 4-hydroxypiperidine is a known major metabolite of piperidine in vivo, 3-(4-Hydroxypiperidin-1-yl)benzonitrile can serve as a tool compound for studying the metabolic fate of 4-hydroxypiperidine-containing molecules, particularly CYP-mediated oxidation and conjugation pathways . This application supports ADME optimization campaigns where the metabolic stability of the piperidine ring is a key design parameter.

Quote Request

Request a Quote for 3-(4-Hydroxypiperidin-1-yl)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.